molecular formula C19H27N7O3 B12232367 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine

Cat. No.: B12232367
M. Wt: 401.5 g/mol
InChI Key: CTLDEGUUYSVGOO-UHFFFAOYSA-N
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Description

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4,6-dimethoxypyrimidine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with 2-methylpyrimidine and morpholine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H27N7O3

Molecular Weight

401.5 g/mol

IUPAC Name

4-[6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H27N7O3/c1-14-20-15(12-16(21-14)25-8-10-29-11-9-25)24-4-6-26(7-5-24)19-22-17(27-2)13-18(23-19)28-3/h12-13H,4-11H2,1-3H3

InChI Key

CTLDEGUUYSVGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=CC(=N4)OC)OC

Origin of Product

United States

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